2-(3-methoxy-2-nitrophenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7(5-6-10)9(8)11(12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSKALOOVJMDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434479 | |
| Record name | Benzeneacetonitrile, 3-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-89-2 | |
| Record name | Benzeneacetonitrile, 3-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Studies of 2 3 Methoxy 2 Nitrophenyl Acetonitrile
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to the corresponding amino group, which is a key building block in the synthesis of many pharmaceuticals and fine chemicals. researchgate.net The ortho-nitrobenzyl framework also allows for specific photochemical reactions.
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of methodologies have been developed for this purpose, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.org
The conversion of aromatic nitro compounds to anilines can be achieved through several reliable methods, including catalytic hydrogenation and the use of metal reductants in acidic media or hydride reagents. masterorganicchemistry.comgoogle.com
Transition Metal Catalysis: Catalytic hydrogenation is a widely employed method for nitro group reduction. commonorganicchemistry.com Reagents such as Palladium on carbon (Pd/C), Platinum(IV) oxide, and Raney nickel are highly effective, typically using molecular hydrogen (H₂) as the reductant. masterorganicchemistry.comcommonorganicchemistry.com These reactions are often clean and high-yielding. An alternative to using H₂ gas is transfer hydrogenation, which utilizes hydrogen donors like hydrazine (B178648) or formic acid in the presence of a metal catalyst. organic-chemistry.orgniscpr.res.in For substrates where dehalogenation is a concern, Raney nickel is often preferred over Pd/C. commonorganicchemistry.com
Metal-Based Reductions: The use of metals in acidic conditions provides a mild and chemoselective method for reducing nitro groups. Common systems include iron in acetic acid, as well as zinc or tin(II) chloride in acidic media. masterorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.com These methods are advantageous as they tolerate other reducible functional groups. commonorganicchemistry.com
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, their reaction with aromatic nitro compounds can sometimes lead to the formation of azo products. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder reagent that does not typically reduce nitro groups on its own. However, its reducing power can be enhanced by the use of transition metal catalysts, such as Ag/TiO₂, allowing for the reduction of nitroarenes to the corresponding anilines. nih.govjsynthchem.com
Table 1: Common Methodologies for Aromatic Nitro Group Reduction
| Reagent/System | Hydrogen Source | General Conditions | Notes |
|---|---|---|---|
| H₂ / Pd/C | Molecular Hydrogen | Room temperature, 1 atm H₂ | Highly efficient; may reduce other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |
| H₂ / Raney Ni | Molecular Hydrogen | Room temperature, H₂ pressure | Useful for substrates with sensitive halogen substituents. commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH, HCl) | Metal/Proton Source | Acidic conditions, heat | Mild, chemoselective, and cost-effective. masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Electron Transfer | Acidic conditions | Mild method that tolerates other reducible groups. commonorganicchemistry.com |
| NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄, Ag/TiO₂) | Hydride Transfer | Varies with catalyst | Enhances reactivity of NaBH₄ for nitro reduction. nih.govjsynthchem.com |
| Hydrazine / Catalyst (e.g., Fe/CaCl₂) | Hydrogen Donor | Neutral or basic conditions | A common transfer hydrogenation method. organic-chemistry.org |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The most widely accepted mechanism for this transformation was first proposed by Haber based on electrochemical reduction studies. rsc.org This pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates. nih.govorientjchem.org
The general pathway is as follows:
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced by two electrons and two protons to form a nitroso intermediate (Ar-N=O). nih.gov
Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further by another two electrons and two protons to yield a hydroxylamine derivative (Ar-NHOH). nih.govrsc.org The reduction of the nitroso group is significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect in many cases. nih.gov
Hydroxylamine to Amine: Finally, the hydroxylamine intermediate undergoes a final two-electron, two-proton reduction to afford the corresponding amine (Ar-NH₂). nih.govorientjchem.org
Under certain conditions, particularly in alkaline media, condensation reactions can occur between the intermediates. For instance, the reaction between a nitroso compound and a hydroxylamine can lead to the formation of an azoxy compound, which can be further reduced to azo and hydrazo compounds before finally yielding the amine. orientjchem.org However, in direct hydrogenation pathways, the primary route involves the nitroso and hydroxylamine intermediates. rsc.org
The 2-(3-methoxy-2-nitrophenyl)acetonitrile structure contains an ortho-nitrobenzyl moiety, a classic and widely utilized photolabile protecting group (PPG), also known as a "caging group". psu.edunih.gov These groups allow for the controlled release of a protected molecule upon irradiation with light, providing excellent spatial and temporal control. wikipedia.orgacs.org
The mechanism for the photocleavage of o-nitrobenzyl compounds is a well-studied intramolecular process: wikipedia.org
Photoexcitation: Upon absorption of UV light (typically 300-365 nm), the nitro group is excited to a diradical triplet state. wikipedia.orgnih.gov
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon of the acetonitrile (B52724) group in this case), forming an aci-nitro intermediate. psu.edunih.gov
Rearrangement and Cleavage: This aci-nitro intermediate undergoes a molecular rearrangement, often involving cyclization to a benzoisoxaline derivative. nih.govresearchgate.net This intermediate is unstable and subsequently cleaves, resulting in the formation of an o-nitrosobenzaldehyde (or ketone) derivative and the release of the protected functional group. nih.govresearchgate.net
For this compound, this photochemical property could theoretically be harnessed, although the leaving group is the cyanomethyl anion, which is not a typical application. However, the underlying principle demonstrates the inherent photoreactivity of the molecule's core structure. The efficiency and byproducts of this photoreaction can be influenced by substituents on the aromatic ring and the nature of the leaving group. acs.orgresearchgate.net The primary photoproduct, an o-nitroso species, is itself photochemically active and can undergo further reactions, such as dimerization to form azobenzene (B91143) compounds. nih.govresearchgate.netrsc.org
Selective Reductive Functionalization to Amino Derivatives
Reactions of the Acetonitrile Moiety
The acetonitrile group (-CH₂CN) is another key reactive handle on the molecule, primarily through the reduction of the nitrile triple bond.
The reduction of nitriles to primary amines is a valuable synthetic transformation. organic-chemistry.org Several reagents are commonly employed for this purpose.
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of both aliphatic and aromatic nitriles to primary amines. libretexts.orgcommonorganicchemistry.comacs.org The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by protonation during aqueous workup. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also used for this reduction. commonorganicchemistry.com
Catalytic Hydrogenation: Similar to nitro group reduction, catalytic hydrogenation using H₂ gas with catalysts like Raney nickel or Pd/C can reduce nitriles. commonorganicchemistry.com However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts. The addition of ammonia (B1221849) can help to minimize the formation of these side products. commonorganicchemistry.com
A significant challenge in the chemistry of this compound is the chemoselective reduction of the nitrile group in the presence of the easily reducible nitro group. Standard powerful reducing agents like LiAlH₄ or high-pressure catalytic hydrogenation would likely reduce both functional groups. However, specific conditions have been developed for the selective reduction of nitriles while preserving the nitro functionality. One reported method involves the use of sodium borohydride in combination with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in an aprotic solvent such as 2-methyltetrahydrofuran. calvin.edu This system has been shown to cleanly reduce a variety of substituted nitrobenzonitriles to their corresponding aminomethyl-nitrobenzene products in good yields. calvin.edu
Table 2: Common Methodologies for Nitrile Group Reduction
| Reagent/System | Product | Notes |
|---|---|---|
| LiAlH₄ | Primary Amine | Powerful, non-selective reagent; will also reduce the nitro group. libretexts.orgcommonorganicchemistry.com |
| H₂ / Raney Ni | Primary Amine | Can form secondary/tertiary amine byproducts. commonorganicchemistry.com |
| BH₃·THF | Primary Amine | A common alternative to LiAlH₄. commonorganicchemistry.com |
| NaBH₄ / BF₃·OEt₂ | Primary Amine | Allows for the selective reduction of the nitrile in the presence of a nitro group. calvin.edu |
Hydrolysis and Related Amidation Reactions
The acetonitrile functional group in this compound is a key site for synthetic transformations, particularly hydrolysis and amidation, which convert the nitrile into valuable carboxylic acid derivatives.
Hydrolysis: The conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) or an amide (-CONH₂) is a fundamental reaction. Typically, this is achieved under acidic or basic conditions. Basic hydrolysis, for instance using sodium hydroxide (B78521) in an aqueous organic solvent mixture, proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 2-(3-methoxy-2-nitrophenyl)acetic acid. The rate and outcome of the hydrolysis can be influenced by factors such as the solvent system and the concentration of the base. cdnsciencepub.com
Amidation: Direct conversion of the nitrile to an amide, 2-(3-methoxy-2-nitrophenyl)acetamide, can be achieved through controlled hydrolysis, often under milder conditions to prevent further reaction to the carboxylic acid. Furthermore, modern amidation methods offer alternative pathways. While not directly reported for this specific substrate, novel processes for amide bond formation are of significant interest in medicinal chemistry. nih.govresearchgate.net For example, reactions harnessing the rearrangement of reactive intermediates derived from related nitrophenyl compounds have been shown to be widely applicable for synthesizing primary, secondary, and tertiary amides. nih.govresearchgate.net Another approach involves the use of various coupling agents, such as methoxysilanes, which can facilitate the formation of amides from carboxylic acids and amines in a one-pot synthesis, a method that could be applied to the derivative 2-(3-methoxy-2-nitrophenyl)acetic acid. nih.gov
The table below summarizes typical conditions for nitrile hydrolysis.
| Reaction | Reagents | Typical Conditions | Product |
| Acid Hydrolysis | H₂SO₄ / H₂O | Heat | Carboxylic Acid |
| Base Hydrolysis | NaOH / H₂O | Heat | Carboxylate (then acid) |
| Controlled Hydrolysis | H₂O₂, base | Mild conditions | Amide |
Participation in Cycloaddition and Heterocyclic Annulation Reactions
The electron-deficient nature of the aromatic ring and the presence of the activated methylene (B1212753) group (CH₂) adjacent to the nitrile make this compound a potential candidate for cycloaddition and annulation reactions to form heterocyclic systems. These reactions are crucial in synthetic chemistry for building complex molecular architectures. nih.govresearchgate.net
[3+2] Cycloaddition: This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. uchicago.edu While the parent molecule is not a 1,3-dipole itself, its derivatives can be. For instance, the activated methylene group can be deprotonated to form a carbanion, which could potentially react with various electrophiles. More commonly, related nitro-containing compounds like nitroalkenes are used as building blocks in [3+2] annulations. researchgate.netchim.it These reactions can proceed through either concerted 1,3-dipolar cycloadditions or stepwise Michael Initiated Ring Closure (MIRC) pathways. chim.it The mechanism can be influenced by the specific reactants and conditions, with some cycloadditions proceeding through zwitterionic intermediates. scispace.commdpi.com The presence of the nitro group can activate the molecule for such transformations, ultimately leading to multifunctional heterocyclic compounds. researchgate.net
Heterocyclic Annulation: Annulation reactions build a new ring onto an existing structure. For this compound, this could involve the participation of both the acetonitrile side chain and the ortho-nitro group. For example, reduction of the nitro group to an amine is a widely used transformation that can trigger subsequent intramolecular cyclization (annulation) to form N-heterocycles. nih.gov A facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles operates via intramolecular nucleophilic cyclization, showcasing a relevant annulation strategy. acs.org
The table below outlines the general schemes for these reaction types.
| Reaction Type | Reactants | Product | Mechanism |
| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered heterocycle | Concerted or Stepwise (zwitterionic) chim.itscispace.com |
| Annulation via Nitro Reduction | Nitroarene derivative | N-heterocycle | Reductive cyclization nih.gov |
| Michael Initiated Ring Closure | Michael Donor + Michael Acceptor | Ring system | Michael addition followed by cyclization chim.it |
Modifications and Transformations of the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) on the phenyl ring is another site for chemical modification, primarily through nucleophilic displacement or O-demethylation.
Nucleophilic Displacement Reactions
The methoxy group is typically a poor leaving group for nucleophilic aromatic substitution (SNAr). However, its departure can be facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to it. libretexts.org In this compound, the nitro group is in the ortho position, which strongly activates the carbon atom attached to the methoxy group for nucleophilic attack.
The generally accepted mechanism for this reaction involves a two-step addition-elimination process. libretexts.orgnih.gov
Addition: A strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the methoxy group. chemistrysteps.com This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide (B1231860) ion (-OCH₃).
This reaction pathway allows for the introduction of a wide variety of substituents in place of the methoxy group, providing a versatile method for derivatization.
O-Demethylation Strategies
The conversion of the aryl methoxy group to a hydroxyl group (phenol) is a common and important transformation in organic synthesis. chem-station.com Several strategies exist for the O-demethylation of this compound.
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. The reaction involves the formation of a complex between the strong Lewis acid (BBr₃) and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another strong Lewis acid that can be used, often requiring heating. chem-station.com
Brønsted Acids: Concentrated hydrobromic acid (HBr) is a classic reagent for demethylation. Protonation of the ether oxygen is followed by an Sₙ2 attack by the bromide ion on the methyl group. This method typically requires high temperatures. chem-station.com
Nucleophilic Reagents: Certain nucleophiles, particularly those based on sulfur, can be used for demethylation. For instance, alkyl thiols like ethanethiol (B150549) or dodecanethiol in the presence of a base can cleave the methyl-oxygen bond. chem-station.com 3-Mercaptopropionic acid is another agent reported for demethylating aromatic methyl ethers. google.com
The following table summarizes common O-demethylation reagents.
| Reagent Class | Example Reagent | Typical Conditions |
| Lewis Acid | Boron tribromide (BBr₃) | Dichloromethane, -78 °C to RT chem-station.com |
| Lewis Acid | Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heat chem-station.com |
| Brønsted Acid | Hydrobromic acid (47% HBr) | Acetic acid, heat (~130 °C) chem-station.com |
| Thiol Nucleophile | 1-Dodecanethiol / Base | NMP or DMSO, heat (~130 °C) chem-station.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The substitution pattern on the phenyl ring of this compound dictates its reactivity towards further substitution. The ring contains one activating group (-OCH₃) and two deactivating groups (-NO₂ and -CH₂CN).
Electrophilic Aromatic Substitution (EAS): In EAS reactions, the aromatic ring acts as a nucleophile attacking a strong electrophile. youtube.commsu.edu The reactivity of the ring is strongly diminished by the presence of the powerful electron-withdrawing nitro and cyanoethyl groups. msu.edu The methoxy group is an activating, ortho-, para-director. However, its activating effect is largely overcome by the two deactivating groups. Therefore, the molecule is highly deactivated towards electrophilic attack. If a reaction were to be forced under harsh conditions, substitution would be predicted to occur at the position least deactivated and directed by the most activating group. The methoxy group directs to positions 2 and 4 (relative to itself, which are positions 2 and 4 on the main ring). Position 2 is already substituted with the nitro group. Therefore, any potential electrophilic attack would most likely occur at position 4, which is meta to the nitro group and para to the methoxy group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the electron-withdrawing groups activate the ring towards nucleophilic attack. youtube.com For NAS to occur, a leaving group, typically a halide, must be present on the ring. libretexts.org The parent molecule, this compound, lacks such a leaving group on the ring carbons. However, a related reaction, vicarious nucleophilic substitution (VNS), allows for the displacement of a hydrogen atom. In this process, a nucleophile attacks an electron-deficient aromatic ring at a position bearing a hydrogen atom. The positions ortho and para to the nitro group are highly activated. Therefore, nucleophilic attack could potentially occur at positions 4 and 6. For example, the direct methoxylation of nitroarenes via the nucleophilic displacement of a hydrogen atom has been reported, where a Meisenheimer adduct is formed initially, followed by the elimination of a hydride ion (often facilitated by an oxidizing agent). rsc.org
Application As a Versatile Synthetic Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Diverse Organic Scaffolds
The strategic arrangement of reactive sites within 2-(3-methoxy-2-nitrophenyl)acetonitrile makes it an ideal starting material for synthesizing various classes of organic molecules. The presence of the nitro group, which can be readily reduced to an amine, and the activated methylene (B1212753) group of the acetonitrile (B52724) moiety, allows for a range of chemical transformations.
Construction of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Indoles, Triazoles)
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. The subject compound serves as a key building block for several important heterocyclic systems.
Indoles: A significant application of 2-(nitroaryl)acetonitriles is in the synthesis of indoles. A well-established method involves the reductive cyclization of 2-(2-nitroaryl)acetonitriles. datapdf.com This transformation is typically achieved using various reducing agents, with recent advancements employing catalytic systems like cobalt-rhodium heterobimetallic nanoparticles. datapdf.com This catalytic process proceeds under mild conditions, such as 1 atmosphere of hydrogen gas at room temperature, and is known for its high efficiency and reusability. datapdf.com The reaction involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent nitrile group to form the indole (B1671886) ring. This method demonstrates excellent generality for a variety of 2-(2-nitroaryl)acetonitrile substrates. datapdf.com
Table 1: Examples of Indole Synthesis via Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles This table is illustrative of the general reaction and not all starting materials are this compound.
| Starting Material | Product | Yield (%) | Reference |
| 2-(2-nitrophenyl)acetonitrile | 1H-Indole | 65 | datapdf.com |
| 2-(1-nitronaphthalen-2-yl)acetonitrile | 1H-Benzo[g]indole | 77 | datapdf.com |
| 2,2-bis(2-nitrophenyl)acetonitrile | 2-(1H-indol-3-yl)aniline | 79 | datapdf.com |
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. While direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route involves the reduction of the nitro group to an amine. The resulting 2-amino-3-methoxyphenylacetonitrile could then act as a key intermediate. This amino-nitrile could potentially undergo cyclization with reagents like urea, thiourea, or amidines to form the pyrimidine ring, a common strategy in pyrimidine synthesis. bu.edu.eg For instance, a related compound, 2-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methoxymethyl-2-nitro-phenyl)acetonitrile, has been synthesized, highlighting the compatibility of the nitrophenylacetonitrile core with pyrimidine structures. google.com
Triazoles: The construction of triazole rings often involves cycloaddition reactions or the condensation of hydrazinyl precursors. nih.govgoogle.com Similar to pyrimidine synthesis, a potential pathway to triazoles using this compound would likely commence with the reduction of the nitro functionality. The resulting aminophenylacetonitrile could then be diazotized and coupled with a suitable partner to form the triazole ring. Alternatively, related nitrophenyl compounds have been used in the synthesis of triazoles, such as the reaction of 2-nitrophenyl azide (B81097) with active methylene compounds like 2-(benzo[d]thiazol-2-yl)acetonitrile to form 1,2,3-triazole derivatives. mdpi.com
Introduction of Substituted Arylacetonitrile Units into Complex Molecular Architectures
The this compound moiety can be incorporated into larger, more complex molecules, serving as a significant structural unit. The activated methylene group adjacent to the nitrile and the aromatic ring allows for alkylation and arylation reactions. A notable example is the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methoxymethyl-2-nitro-phenyl)acetonitrile. google.com In this synthesis, (3-methoxymethyl-2-nitro-phenyl)acetonitrile (B8316677) is deprotonated with a strong base like sodium hydride and then reacted with a pyrimidine derivative, effectively coupling the two heterocyclic systems. google.com This demonstrates the utility of the arylacetonitrile as a nucleophile for introducing this specific substituted phenyl ring into a pre-existing molecular framework.
Intermediate in the Development of Research Probes and Tool Compounds
Beyond its role in building diverse molecular scaffolds, this compound and its derivatives hold potential as intermediates in the synthesis of specialized molecules for biological research, such as molecular probes and compounds for structure-activity relationship studies.
Synthesis of Molecular Probes for Mechanistic Biological Studies
Molecular probes are essential tools for elucidating biological pathways and mechanisms of drug action. The synthesis of such probes often requires intermediates that can be readily modified to incorporate reporter groups like fluorophores, biotin (B1667282) tags, or photoaffinity labels. The functional groups on this compound provide handles for such modifications. For example, the nitro group can be reduced to an amine, which can then be acylated or alkylated to attach a desired probe functionality. The development of molecular probes based on the structures of drugs like ivacaftor (B1684365) and lumacaftor, which are used to treat cystic fibrosis, illustrates the importance of having versatile intermediates to better understand drug-protein interactions. torontomu.ca
Utility in Exploring Structure-Activity Relationships in Bioactive Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how chemical structure influences biological activity. nih.gov By systematically modifying a lead compound, chemists can identify key structural features responsible for its therapeutic effects. The this compound scaffold can serve as a core structure for the synthesis of a library of analogs. The methoxy (B1213986) and nitro groups can be modified or replaced with other substituents to probe their effects on biological activity. For instance, the methoxy group could be demethylated to a hydroxyl group or replaced with other alkoxy groups, while the nitro group's position and electronic properties can be varied. Such systematic modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov The synthesis of various derivatives of thieno-pyrimidine, for example, has been instrumental in conducting 3D-QSAR studies to identify key structural features for inhibitory activities in triple-negative breast cancer. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen atomic frameworks.
¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns
Analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in 2-(3-methoxy-2-nitrophenyl)acetonitrile.
The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methylene (B1212753) protons, and the methoxy (B1213986) protons. The substitution pattern on the benzene (B151609) ring—with a nitro group at position 2, a methoxy group at position 3, and an acetonitrile (B52724) group at position 1—dictates the chemical shifts and coupling patterns of the aromatic protons (H4, H5, and H6). The electron-withdrawing nitro group and the electron-donating methoxy group significantly influence the electronic environment of the nearby protons. The methylene (-CH₂) protons adjacent to the aromatic ring and the nitrile group will appear as a singlet, while the methoxy (-OCH₃) protons will also present as a singlet.
Predicted ¹H NMR Data for this compound Predicted values are based on standard substituent effects in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H5 | ~7.6 | t (triplet) | J ≈ 8.0 | 1H |
| H4 | ~7.3 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | 1H |
| H6 | ~7.2 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | 1H |
| CH₂ | ~4.1 | s (singlet) | N/A | 2H |
| OCH₃ | ~3.9 | s (singlet) | N/A | 3H |
Predicted ¹³C NMR Data for this compound Predicted values are based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (C-OCH₃) | ~155 |
| C2 (C-NO₂) | ~148 |
| C5 | ~135 |
| C1 (C-CH₂CN) | ~128 |
| C6 | ~120 |
| CN (Nitrile) | ~116 |
| C4 | ~115 |
| OCH₃ | ~56 |
| CH₂ | ~25 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the adjacent aromatic protons H4, H5, and H6, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It is used to definitively assign the carbon signals for the protonated carbons. Key expected correlations would be between the methylene protons and the CH₂ carbon, the methoxy protons and the OCH₃ carbon, and each aromatic proton (H4, H5, H6) with its corresponding aromatic carbon (C4, C5, C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC maps long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure, especially around quaternary (non-protonated) carbons.
Expected Key HMBC Correlations for this compound
| Protons (¹H) | Correlated Carbons (¹³C) | Significance of Correlation |
|---|---|---|
| CH₂ | C1, C2, C6, CN | Confirms the attachment of the cyanomethyl group to the C1 position of the ring. |
| OCH₃ | C3 | Confirms the attachment of the methoxy group to the C3 position. |
| H4 | C2, C6 | Establishes connectivity around the aromatic ring. |
| H6 | C2, C4 | Establishes connectivity around the aromatic ring. |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (formula C₉H₈N₂O₃), HRMS would be used to confirm its exact mass.
Calculated Mass for C₉H₈N₂O₃
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Average Mass | 192.171 g/mol |
| Monoisotopic Mass | 192.05349 Da |
An experimental HRMS measurement matching the calculated monoisotopic mass of the [M+H]⁺ or [M+Na]⁺ adduct would provide strong evidence for the compound's elemental composition.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Identification
Hyphenated techniques couple a separation method (like liquid or gas chromatography) with mass spectrometry, enabling the analysis and identification of individual components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The compound would first be separated from other components on a GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a characteristic mass spectrum showing the molecular ion and fragmentation pattern is generated.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile or thermally sensitive compounds. Separation occurs in a liquid mobile phase on an LC column. The eluent is then introduced into the mass spectrometer, usually via a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This typically yields the protonated molecular ion [M+H]⁺, which is then subjected to fragmentation analysis (MS/MS) to confirm the structure.
The fragmentation pattern provides structural information. For this compound, likely fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da), the methoxy radical (•OCH₃, 31 Da), or cleavage of the cyanomethyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for each of its functional groups. The nitrile group (-C≡N) has a very sharp and distinct stretching vibration. The nitro group (-NO₂) exhibits two strong stretching vibrations (symmetric and asymmetric). The methoxy group gives rise to C-O stretching, and the aromatic ring shows characteristic C=C stretching and C-H bending vibrations.
Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂ & OCH₃) | Stretching | 3000 - 2850 |
| Nitrile (C≡N) | Stretching | 2260 - 2240 (weak to medium, sharp) |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 (strong) |
| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 (strong) |
| Aryl Ether (Ar-O-CH₃) | Asymmetric Stretching | 1275 - 1200 |
| Aryl Ether (Ar-O-CH₃) | Symmetric Stretching | 1075 - 1020 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The key functional groups and their anticipated vibrational frequencies are:
Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ for the cyanide stretch. This peak is highly characteristic and often used for the identification of nitriles.
Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands. The asymmetric stretching vibration appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration is found between 1335-1365 cm⁻¹.
Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are anticipated in the 2950-2830 cm⁻¹ region. scielo.org.za Additionally, the characteristic C-O (aryl-alkyl ether) asymmetric stretch is expected around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹. researchgate.net
Aromatic Ring: The spectrum will also feature bands related to the benzene ring. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 690-900 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2240 - 2260 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Symmetric Stretching | 1335 - 1365 | |
| Methoxy (Ar-O-CH₃) | Asymmetric C-O Stretching | 1230 - 1275 |
| Symmetric C-O Stretching | 1020 - 1075 | |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| C-H Stretching | 3000 - 3100 | |
| Aliphatic (CH₂/CH₃) | C-H Stretching | 2830 - 2960 |
Raman Spectroscopy
Raman spectroscopy serves as a valuable complement to FT-IR, as it measures scattered light and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would provide clear signals for the nitrile and aromatic ring vibrations.
Key expected Raman shifts include:
Nitrile Group (C≡N): The nitrile stretch typically appears as a strong and sharp band in the 2240-2260 cm⁻¹ region, similar to its IR frequency.
Nitro Group (NO₂): The symmetric stretch of the nitro group is expected to be a strong band, typically observed around 1350 cm⁻¹.
Aromatic Ring: The benzene ring's "breathing" mode, a symmetric vibration, gives a strong Raman signal, often near 1000 cm⁻¹. Other C=C stretching vibrations will be visible in the 1580-1620 cm⁻¹ region. For the related compound p-nitrophenylacetonitrile, Raman spectra have been recorded and show these characteristic features. nih.gov
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1360 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| C=C Stretching | 1580 - 1620 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and extent of conjugation. The UV-Vis spectrum of this compound in a solvent like acetonitrile or ethanol (B145695) is dominated by the electronic transitions of the nitrophenyl chromophore. researchgate.netnist.gov
The presence of the nitro group (an electron-withdrawing group) and the methoxy group (an electron-donating group) on the benzene ring influences the energy of the π → π* transitions. These substitutions, along with the acetonitrile group, create a conjugated system that absorbs light in the UV region. The interaction between these groups can lead to intramolecular charge transfer, affecting the position and intensity of the absorption bands. scielo.org.za It is anticipated that the primary absorption maxima (λmax) would occur in the 250-350 nm range, characteristic of substituted nitroaromatic compounds.
| Transition Type | Chromophore | Anticipated λmax (nm) | Solvent |
|---|---|---|---|
| π → π* | Substituted Nitroaromatic Ring | 250 - 350 | Acetonitrile/Ethanol |
Chromatographic Techniques for Purity Assessment and Separation of Analogs
Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or other structural analogs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing compounds like this compound. This method separates compounds based on their hydrophobicity.
A typical RP-HPLC setup would involve a C18 stationary phase column, which is non-polar. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of acid like formic acid to ensure sharp peak shapes. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the compound absorbs strongly, as determined by UV-Vis spectroscopy (e.g., around 260 nm). ptfarm.pl The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~260 nm |
| Internal Standard | Phenacetin or other suitable stable compound ptfarm.pl |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound should be amenable to GC analysis. GC is highly effective for purity assessment and separating closely related isomers or analogs.
The analysis would typically be performed on a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through the column. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive structural identification based on the compound's mass spectrum and fragmentation pattern. For the closely related analog (3-methoxyphenyl)acetonitrile, established GC methods and retention data are available. nist.gov When coupled with MS, characteristic fragments would include ions resulting from the loss of NO₂, OCH₃, and cleavage at the benzylic position. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Technique | Gas Chromatography (GC) |
| Stationary Phase (Column) | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational Chemistry and Theoretical Studies of 2 3 Methoxy 2 Nitrophenyl Acetonitrile
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 2-(3-methoxy-2-nitrophenyl)acetonitrile.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C bond connecting the phenyl ring and the acetonitrile (B52724) group, and the C-O bond of the methoxy (B1213986) group), this process involves a conformational analysis.
Researchers would systematically rotate these bonds to map out the potential energy surface of the molecule. Each identified energy minimum corresponds to a stable conformer. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are then used to perform a full geometry optimization for each of these low-energy conformers. The goal is to locate the global minimum—the most stable conformation—which is crucial for calculating all other properties accurately. The relative energies of different conformers can provide insight into the molecule's flexibility and the populations of each conformer at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 0.0° | 180.0° | 0.00 |
| 2 | 180.0° | 180.0° | 1.52 |
| 3 | 0.0° | 60.0° | 3.14 |
| 4 | 180.0° | 60.0° | 4.78 |
Note: This table is illustrative and based on typical findings for similar aromatic compounds. Actual values would be derived from specific DFT calculations.
Electronic Structure Analysis: HOMO-LUMO Gap and Electrostatic Potential Maps
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the electron-withdrawing nitro (-NO2) and cyano (-CN) groups are expected to lower the LUMO energy, while the electron-donating methoxy (-OCH3) group would raise the HOMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating significant chemical reactivity.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these would likely be concentrated around the oxygen atoms of the nitro and methoxy groups, and the nitrogen of the nitrile group. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, likely found around the hydrogen atoms.
Prediction of Vibrational and Electronic Spectra
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating the second derivatives of the energy with respect to atomic positions, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes (e.g., C≡N stretch, N-O asymmetric stretch, C-H bend) to the observed absorption bands.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of excited states, allowing for the prediction of the wavelengths of maximum absorption (λmax). These calculations can help understand the electronic transitions occurring within the molecule, such as π→π* transitions within the aromatic ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | ~2250 |
| Nitro (-NO₂) | Asymmetric Stretching | ~1530 |
| Nitro (-NO₂) | Symmetric Stretching | ~1350 |
| Methoxy (C-O) | Stretching | ~1250 |
Note: These are typical frequency ranges. Calculated values would be scaled to better match experimental data.
Computational Elucidation of Reaction Mechanisms
Beyond static properties, computational chemistry is a powerful tool for exploring how a molecule behaves in a chemical reaction.
Transition State Characterization and Reaction Pathway Mapping
For any proposed reaction involving this compound, computational methods can be used to map the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is the highest energy point along a reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
DFT calculations are used to locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located TS indeed connects the desired reactant and product.
Energy Profile Calculations and Kinetic Parameter Prediction
Once all stationary points (reactants, intermediates, transition states, products) on the potential energy surface have been optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate.
The height of the energy barrier (the difference in energy between the reactant and the transition state) is the activation energy (Ea). This value is critical for predicting the reaction rate. Using transition state theory, it is possible to calculate theoretical rate constants and other kinetic parameters. These computational predictions can provide deep insights into reaction feasibility, selectivity, and the influence of substituents on reactivity, guiding experimental efforts in synthesis and chemical transformations.
Intermolecular Interactions and Supramolecular Assembly Studies of this compound
The solid-state structure and crystal packing of this compound are dictated by a complex interplay of various intermolecular interactions. These non-covalent forces govern the formation of its supramolecular architecture, influencing its physicochemical properties. Computational and theoretical studies provide invaluable insights into the nature and relative strengths of these interactions.
Analysis of Hydrogen Bonding Networks
While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its structure is stabilized by a network of weak C-H···O and C-H···N hydrogen bonds. The methylene (B1212753) (CH2) group of the acetonitrile moiety and the aromatic C-H groups on the phenyl ring act as hydrogen bond donors. The acceptors are the electronegative oxygen atoms of the nitro and methoxy groups, and the nitrogen atom of the nitrile group.
Table 1: Representative Parameters for Potential Hydrogen Bonds in this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |
|---|---|---|---|---|---|
| C (aromatic) | H | O (nitro) | 120-160 | 2.2-2.6 | 3.1-3.5 |
| C (aromatic) | H | O (methoxy) | 120-160 | 2.3-2.7 | 3.2-3.6 |
| C (methylene) | H | N (nitrile) | 130-170 | 2.4-2.8 | 3.3-3.7 |
Note: The data in this table is illustrative and represents typical ranges for such interactions in organic molecules.
Investigation of Pi-Stacking and Other Non-Covalent Interactions
The supramolecular assembly of this compound is further influenced by π-interactions involving the electron-rich aromatic ring.
π-π Stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions. These interactions are typically found in a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize electrostatic repulsion. The centroid-to-centroid distance in such stacked motifs is generally in the range of 3.3 to 3.8 Å.
Nitro-π Interactions: A significant interaction that can be anticipated is the interaction between the electron-deficient nitro group of one molecule and the electron-rich π-system of the phenyl ring of a neighboring molecule. researchgate.net This type of donor-acceptor interaction plays a crucial role in the packing of many nitro-aromatic compounds. researchgate.netresearchgate.net
Table 2: Summary of Potential Non-Covalent π-Interactions
| Interaction Type | Interacting Groups | Typical Distance Range (Å) | Estimated Energy (kJ/mol) |
|---|---|---|---|
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | 2 - 12 |
Note: The data in this table is illustrative, representing typical values for these interaction types.
Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.
The Hirshfeld surface is typically mapped with dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Close contacts, such as hydrogen bonds and other short van der Waals interactions, appear as distinct red spots on the dnorm surface, providing a clear visual representation of the interaction hotspots. nih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~45% | Represents the most abundant, though weaker, van der Waals contacts. |
| O···H / H···O | ~30% | Corresponds primarily to the C-H···O hydrogen bonds involving nitro and methoxy groups. |
| C···H / H···C | ~15% | Relates to contacts between aromatic rings and hydrogen atoms, including aspects of π-stacking. |
| N···H / H···N | ~5% | Indicates C-H···N hydrogen bonds involving the nitrile group. |
| C···C | ~3% | Appears in the fingerprint plot as evidence of direct π-π stacking interactions. |
Note: This table presents a hypothetical but plausible distribution of intermolecular contacts for this compound based on analyses of similar compounds. doaj.orgnih.gov
Future Directions and Emerging Research Avenues for 2 3 Methoxy 2 Nitrophenyl Acetonitrile
Development of Novel and Sustainable Synthetic Approaches
Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of 2-(3-methoxy-2-nitrophenyl)acetonitrile and its derivatives. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. The exploration of sustainable alternatives is paramount.
Key areas of investigation will include:
Biocatalysis: The use of enzymes, such as nitrile hydratases and aldoxime dehydratases, offers a mild and highly selective approach to nitrile synthesis. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net Research into identifying or engineering enzymes capable of acting on substituted benzaldehydes could provide a direct and environmentally friendly route to this compound.
Electrosynthesis: Electrochemical methods present an attractive alternative for the synthesis of aromatic nitriles, often utilizing water as a solvent and avoiding harsh oxidants or reductants. lookchem.commdpi.com The development of an electrochemical process for the nitration and subsequent cyanation of a suitable precursor could significantly improve the sustainability of the synthesis.
Flow Chemistry: Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for automation and scalability in the synthesis of nitroaromatic compounds. nih.govsciencescholar.usrsc.orggeorgiasouthern.edu Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a safer manufacturing process.
| Synthetic Approach | Potential Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Electrosynthesis | Use of electricity as a clean reagent, potential for water-based systems. |
| Flow Chemistry | Enhanced safety, scalability, improved process control. |
Exploration of Under-explored Reactivity and Catalytic Applications
The unique arrangement of the nitro, methoxy (B1213986), and cyanomethyl groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical transformations and potential as a ligand in catalysis.
Promising areas for exploration include:
Intramolecular Cyclization Reactions: The ortho-nitrobenzyl cyanide moiety is known to participate in intramolecular cyclization reactions, often triggered by reduction of the nitro group or by base. rsc.orgresearchgate.netrsc.orgodu.edu Investigation into the cyclization of this compound could lead to the synthesis of novel heterocyclic compounds with potential biological or material applications.
Nitro Group as a Directing and Activating Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the benzylic position. Studies on the participation of the ortho-nitro group in nucleophilic aromatic substitution or other transformations could reveal novel reaction pathways. rsc.orgorganic-chemistry.org
Coordination Chemistry and Homogeneous Catalysis: The nitrile group can act as a ligand for transition metals. nih.govresearchgate.netresearchgate.netrsc.orgemory.edu Synthesizing and characterizing metal complexes of this compound could lead to the development of new catalysts for a variety of organic transformations. The electronic and steric effects of the methoxy and nitro substituents could be tuned to modulate the catalytic activity.
Integration into Advanced Functional Materials Research
The electronic and photophysical properties endowed by the nitro and methoxy groups make this compound an attractive building block for advanced functional materials.
Future research in this area could focus on:
Organic Semiconductors: Nitroaromatic compounds have been investigated as n-type organic semiconductors. bohrium.comnih.govcas.orgresearchgate.netresearchgate.net The incorporation of this compound into larger conjugated systems could lead to new materials for organic field-effect transistors (OFETs) and other electronic devices.
Photo-responsive Polymers: The ortho-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved with UV light. rsc.orgnih.govupenn.edursc.orgresearchgate.netrsc.org Incorporating this compound as a monomer or crosslinker into polymers could lead to the development of photo-degradable or photo-patternable materials for applications in drug delivery, tissue engineering, and microfabrication.
Nonlinear Optical (NLO) Materials: Aromatic compounds with donor and acceptor groups, such as the methoxy and nitro groups in the target molecule, can exhibit significant second-order NLO properties. organic-chemistry.orgmdpi.commdpi.com The synthesis and characterization of derivatives of this compound could lead to new materials for applications in optoelectronics and photonics.
| Material Application | Relevant Functional Groups |
| Organic Semiconductors | Nitro group (electron-withdrawing) |
| Photo-responsive Polymers | ortho-Nitrobenzyl group (photolabile) |
| Nonlinear Optical Materials | Methoxy (donor) and Nitro (acceptor) groups |
Computational Design and Prediction of Novel Derivatives with Tailored Properties
In silico methods are powerful tools for accelerating the discovery and optimization of new molecules. Computational studies on this compound and its virtual derivatives can guide synthetic efforts and provide insights into their properties.
Key computational approaches include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can aid in understanding its reaction mechanisms and designing molecules with specific electronic or photophysical properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of nitroaromatic compounds with their biological activity or toxicity. cas.orgnih.govnih.govorgsyn.orgrsc.org Such models can be used to predict the properties of novel derivatives of this compound and to prioritize synthetic targets.
Molecular Docking and Dynamics: For applications in chemical biology, molecular docking and dynamics simulations can be used to predict how derivatives of this compound interact with biological targets, such as enzymes or receptors.
Interdisciplinary Research in Chemical Biology (excluding clinical aspects)
The ortho-nitrobenzyl scaffold is a cornerstone of chemical biology, primarily due to its utility as a photoremovable protecting group, often referred to as a "caging" group. odu.eduresearchgate.netrsc.orgemory.edubohrium.comnih.govresearchgate.netupenn.edunih.gov This functionality allows for the precise spatial and temporal control over the release of biologically active molecules.
Future research in this interdisciplinary area should explore:
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 2-(3-methoxy-2-nitrophenyl)acetonitrile in laboratory settings?
- Methodological Answer :
- Ventilation : Use in well-ventilated areas (e.g., fume hoods) to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in a dark place under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : A key step involves coupling 3,8-dibromo-5,6-dichloro-1,2-dihydroacenaphthylene with a boronate ester derivative. This yields 56% of the intermediate 5,6-dichloro-3,8-bis(3-methoxy-2-nitrophenyl)-1,2-dihydroacenaphthylene .
- Oxidation : Subsequent oxidation with chromium trioxide in glacial acetic acid achieves 90% yield of the diketone intermediate .
- Nitro Reduction : Iron powder in a CH₃COOH/C₂H₅OH mixture reduces nitro groups with 60% yield .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and nitro groups) .
- HPLC : Quantifies purity (>95%) and detects impurities under reverse-phase conditions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z 218.06 for C₁₀H₈N₂O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
Q. What mechanistic insights explain the selective reduction of nitro groups in this compound derivatives during multi-step syntheses?
- Methodological Answer :
- Reduction Agents : Fe powder in acetic acid/ethanol selectively reduces nitro groups to amines without affecting the nitrile moiety .
- Acid Concentration : Acetic acid protonates the nitro group, facilitating electron transfer from Fe .
- Steric Effects : The ortho-nitro group’s proximity to the methoxy substituent may hinder over-reduction .
Q. How do solvent polarity and temperature influence the regioselectivity of electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Polar Solvents : Acetonitrile (high polarity) stabilizes charged intermediates, favoring para-substitution on the phenyl ring .
- Low Temperatures : Slow reaction kinetics at 0–5°C enhance meta-selectivity by reducing radical pathways .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of the nitrile group in this compound under acidic vs. basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates (e.g., via IR spectroscopy) to compare nitrile stability in HCl vs. NaOH .
- Computational Modeling : DFT calculations predict charge distribution and transition states for hydrolysis pathways .
Q. How does the electronic effect of the methoxy and nitro substituents influence the acetonitrile moiety's reactivity in nucleophilic addition reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
